Furfuryl palmitate

Descripción general

Descripción

Furfuryl palmitate is an ester compound formed from furfuryl alcohol and palmitic acid. It is known for its antioxidant properties and is commonly used in dermatological applications, particularly in the treatment of atopic dermatitis and other skin disorders . The compound has demonstrated high efficacy and tolerability in clinical studies, making it a valuable addition to skincare formulations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furfuryl palmitate is synthesized through the esterification of furfuryl alcohol with palmitic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous removal of water and the use of efficient mixing and heating systems to ensure complete reaction. The final product is purified through distillation or crystallization to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Furfuryl palmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide, which retains its antioxidant properties.

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to furfuryl alcohol and palmitic acid.

Esterification and Transesterification: this compound can participate in further esterification or transesterification reactions to form other ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Major Products Formed:

Oxidation: this compound oxide.

Hydrolysis: Furfuryl alcohol and palmitic acid.

Aplicaciones Científicas De Investigación

Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition prevalent in both children and adults. Several studies have investigated the role of furfuryl palmitate in alleviating symptoms associated with this condition.

- Clinical Trial Findings : A randomized controlled trial involving 117 pediatric patients assessed the efficacy of an emollient cream enriched with this compound compared to a standard emollient. The study found that while both treatments were effective, the standard cream showed superior results in reducing the SCORAD index (a measure of atopic dermatitis severity) after 14 days .

| Study | Patient Group | Treatment Duration | Results |

|---|---|---|---|

| Tripodi et al., 2012 | 117 pediatric patients | 14 days | Standard emollient more effective than this compound-enriched cream |

| Nemelka et al., 2002 | 60 pediatric patients | 30 days | Significant improvement in symptoms with no severe adverse events |

Other Dermatitis Types

This compound has also been evaluated for its effectiveness against various forms of dermatitis, including seborrheic dermatitis, irritative dermatitis, and allergic contact dermatitis.

- Efficacy Across Conditions : Studies indicate that this compound can effectively reduce erythema and other symptoms associated with these conditions. For instance, a review highlighted its beneficial effects on mild-to-moderate atopic dermatitis and other inflammatory skin disorders .

| Condition | Study Reference | Efficacy Observed |

|---|---|---|

| Seborrheic Dermatitis | PubMed Study | Effective in reducing symptoms |

| Irritative Dermatitis | Clinical Review | Significant improvement noted |

Case Studies

Several documented case studies provide insights into the practical applications of this compound:

- Case Study on Pediatric Patients : A multicenter investigation reported that children treated with an emollient containing this compound showed a significant reduction in inflammation and eczema symptoms over two weeks. The study emphasized the compound's safety profile, with no major side effects observed .

- Real-World Evidence : A post-marketing study involving adults with atopic dermatitis demonstrated that regular application of a moisturizer containing this compound led to marked improvements in disease severity scores and quality-of-life indices after four weeks of treatment .

Mecanismo De Acción

Furfuryl palmitate exerts its effects primarily through its antioxidant properties. It quenches singlet oxygen and other reactive oxygen species, thereby protecting cellular structures from oxidative damage. The esterification of the furyl ring in this compound enhances its penetration capacity, promoting better skin absorption and efficacy .

Comparación Con Compuestos Similares

Furfuryl alcohol: The parent compound of furfuryl palmitate, known for its use in the synthesis of various esters.

Palmitic acid: A common fatty acid used in the synthesis of esters and other derivatives.

Tocopherol (Vitamin E): Another antioxidant commonly used in skincare formulations.

Comparison: this compound is unique in its combination of furfuryl alcohol and palmitic acid, which provides both antioxidant properties and enhanced skin absorption. Compared to tocopherol, this compound has shown similar efficacy in reducing symptoms of atopic dermatitis but with potentially better skin penetration due to its ester structure .

Actividad Biológica

Furfuryl palmitate, an ester derived from furfuryl alcohol and palmitic acid, has gained attention in dermatological research due to its antioxidant properties and potential therapeutic applications in treating various skin conditions, particularly atopic dermatitis (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound exhibits its biological activity primarily through the following mechanisms:

- Antioxidant Activity : It inhibits the production of reactive singlet oxygen () from molecular oxygen (), which is implicated in oxidative stress and inflammation associated with skin disorders . The compound's structure allows it to interact with , either converting it to a less reactive triplet state or sequestering reactive radicals through a Diels-Alder type reaction .

- Enhanced Skin Penetration : The esterification of the furyl ring with palmitate improves the compound's ability to penetrate skin membranes, facilitating better absorption and efficacy in topical applications .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of this compound in treating dermatological conditions. Here are key findings from various clinical trials:

| Study | Agent | Design | Participants | Results | Adverse Events |

|---|---|---|---|---|---|

| Patrizi et al., 2012 | Sorbityl furfural palmitate vs. placebo | Randomized, double-blind | 60 pediatric patients | Significant reduction in itching and severity; no severe adverse events | None reported |

| Nemelka et al., 2002 | Multiple agents including this compound | Unilateral trial | 60 pediatric patients | Improvement in inflammatory skin conditions; no relevant adverse events | None reported |

| Pigatto et al., 2011 | This compound vs. vehicle | Double-blind, randomized | 40 adult patients | Reduction in signs and symptoms of AD; no severe adverse events | None reported |

| Lauriola et al., 2011 | This compound vs. topical corticosteroid | Investigator-blinded trial | 40 adult patients | Both groups improved significantly; no difference between groups | None reported |

Efficacy in Specific Conditions

This compound has been shown to be effective against several skin conditions:

- Atopic Dermatitis (AD) : Multiple studies indicate that this compound-containing emollients can significantly reduce symptoms of AD, such as itching and inflammation. An open-label study demonstrated that patients using these emollients experienced statistically significant reductions in disease severity scores after 28 days .

- Other Dermatitis Types : Research has also highlighted its benefits for seborrheic dermatitis, irritative dermatitis, allergic contact dermatitis, and xerosis. The compound has been noted for its good tolerability profile across various patient demographics .

Safety Profile

This compound has been reported to have a favorable safety profile. In clinical trials, it demonstrated minimal adverse effects compared to traditional treatments such as topical corticosteroids. Most studies indicated no severe adverse events associated with its use, making it a viable alternative for patients requiring long-term management of skin disorders .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- A case series involving pediatric patients showed that those treated with emollients containing this compound experienced improved quality of life indices alongside reductions in pruritus intensity scores .

- Another study compared the efficacy of a basic emollient versus one enriched with this compound. While both treatments were effective, the basic emollient showed superior results in terms of clinical efficacy and patient satisfaction .

Propiedades

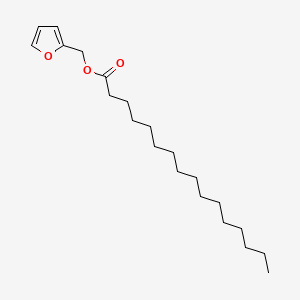

IUPAC Name |

furan-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h15-16,18H,2-14,17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLQRHYFOLOLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241921 | |

| Record name | Furfuryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-36-3 | |

| Record name | Furfuryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095668363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58X60SW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.